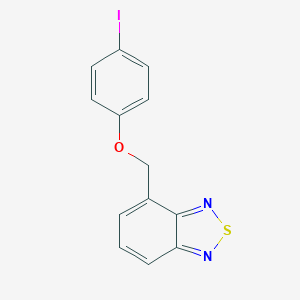![molecular formula C27H27N3OS B299528 1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299528.png)
1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine, also known as DMTP, is a piperazine derivative that has gained attention in scientific research due to its potential therapeutic applications. DMTP has been found to exhibit significant biological activity, making it a promising compound for further investigation.
作用機序
The exact mechanism of action of 1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine is not fully understood, but it is believed to exert its biological effects through the modulation of various signaling pathways. This compound has been found to inhibit the activity of certain enzymes and proteins involved in inflammation and oxidative stress, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects in various cell and animal models. These effects include the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the induction of cell death in cancer cells. This compound has also been found to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine has several advantages for use in laboratory experiments, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis.
将来の方向性
There are several potential future directions for research on 1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine, including its use in the treatment of various diseases such as cancer and neurodegenerative diseases. Further investigation into the mechanism of action of this compound and its potential side effects is also needed. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in future research.
合成法
1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis of this compound requires the use of specialized equipment and expertise. The process involves the reaction of diphenylmethanol with thionyl chloride to form diphenylmethyl chloride, which is then reacted with 4-(4-methoxyphenyl)-1,3-thiazol-2-amine to form the final product.
科学的研究の応用
1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. These properties make it a promising compound for further research in the fields of pharmacology and medicinal chemistry. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C27H27N3OS |
|---|---|
分子量 |
441.6 g/mol |
IUPAC名 |
2-(4-benzhydrylpiperazin-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C27H27N3OS/c1-31-24-14-12-21(13-15-24)25-20-32-27(28-25)30-18-16-29(17-19-30)26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,20,26H,16-19H2,1H3 |
InChIキー |
IMAVGAQEGJRNDT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-dibenzo[b,d]furan-3-yl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B299445.png)

![2-({4-allyl-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B299447.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B299449.png)
![N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide](/img/structure/B299450.png)
![N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B299453.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide](/img/structure/B299455.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B299457.png)

![N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299459.png)

![2-[(2-pyridinylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B299466.png)
![N-(1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)benzamide](/img/structure/B299467.png)
